4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine
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Overview
Description
4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine is a complex organic compound that features a quinoline moiety linked to a pyrazolo[1,5-a]pyrimidine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrazolo[1,5-a]pyrimidine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Common reagents used in these steps include acids, bases, and various solvents such as tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like manganese dioxide in toluene.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Can occur at different positions on the quinoline or pyrazolo[1,5-a]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene under reflux conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a kinase inhibitor, making it useful in studying cell signaling pathways.
Medicine: Potential therapeutic agent for treating cancers by inhibiting CDK2/cyclin A2.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinases, particularly CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The molecular targets include the ATP-binding sites of the kinases, preventing their phosphorylation activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity.
Quinolinyl-pyrazoles: Used in various pharmacological applications.
Uniqueness
4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine is unique due to its dual moiety structure, combining the properties of quinoline and pyrazolo[1,5-a]pyrimidine. This dual structure enhances its binding affinity and specificity towards kinase targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C28H27N5O |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-[3-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C28H27N5O/c1-2-6-27-25(5-1)24(11-12-29-27)26-19-31-33-20-23(18-30-28(26)33)22-9-7-21(8-10-22)4-3-13-32-14-16-34-17-15-32/h1-2,5-12,18-20H,3-4,13-17H2 |
InChI Key |
VGFOINKSXBISSV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
Origin of Product |
United States |
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